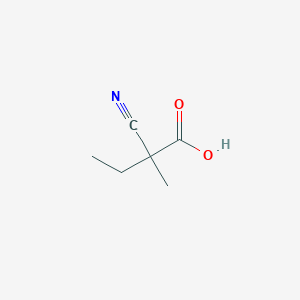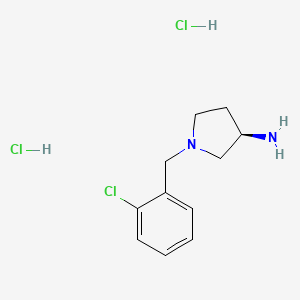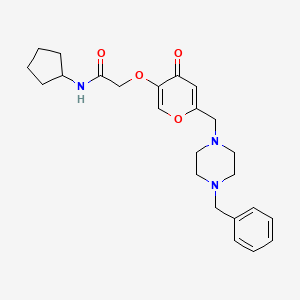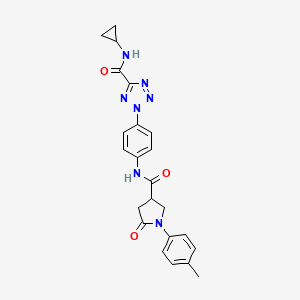![molecular formula C19H14FN3O2S2 B2461793 4-Fluor-N-(2-Methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzolsulfonamid CAS No. 863595-13-5](/img/structure/B2461793.png)
4-Fluor-N-(2-Methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzolsulfonamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-fluoro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide” is a type of N-heterocyclic compound . It is a derivative of thiazolo[5,4-b]pyridine, which is known to exhibit potent inhibitory activity against phosphoinositide 3-kinase (PI3K) . The structure-activity relationships (SAR) study showed that the sulfonamide functionality was important for PI3Kα inhibitory activity .
Synthesis Analysis
The synthesis of these types of compounds involves several steps from commercially available substances . The exact synthesis process for “4-fluoro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide” is not specified in the available resources.
Molecular Structure Analysis
The molecular structure of “4-fluoro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide” and similar compounds were characterized by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) analysis .
Wissenschaftliche Forschungsanwendungen
- Thiazolo[3,2-a]pyridine wurden auf ihre antimikrobiellen Eigenschaften untersucht. Einige Derivate dieser Klasse zeigen vielversprechende Aktivität gegen Bakterien und Pilze .
- Forscher haben die antibakteriellen Wirkungen von Thiazolo[3,2-a]pyridinen untersucht, einschließlich ihres Potenzials als Inhibitoren der DNA-Gyrase und anderer essentieller bakterieller Enzyme .
- Thiazol-Derivate, einschließlich Thiazolo[3,2-a]pyridine, haben zytotoxische Wirkungen gegen Krebszellen gezeigt. Beispielsweise zeigten bestimmte Verbindungen potente Wirkungen auf Prostatakrebszelllinien .
- Eine bestimmte Thiazolo[5,4-b]pyridin-Verbindung (ähnlich in der Struktur zu unserer Zielverbindung) zeigte eine extrem starke inhibitorische Aktivität gegen PI3Kα, ein Enzym, das an Zellsignalisierungswegen beteiligt ist .
- Thiazolopyridine, einschließlich Thiazolo[3,2-a]pyridine, haben Anwendungen über die Pharmakologie hinaus. Sie dienen als wertvolle funktionelle organische Materialien in verschiedenen Bereichen .
- Einige Thiazolo[3,2-a]pyridine wurden auf ihr Potenzial untersucht, das SARS-CoV-2-Glykoprotein zu inhibieren .
Antibakterielle Aktivität
Antitumor- und Zytotoxische Aktivität
PI3Kα-Inhibition
Funktionelle organische Materialien
SARS-CoV-2-Glykoprotein-Inhibition
Andere pharmakologische Aktivitäten
Zusammenfassend lässt sich sagen, dass 4-Fluor-N-(2-Methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzolsulfonamid vielversprechend als vielseitiges Molekül mit vielfältigen Anwendungen ist. Seine einzigartige Struktur und seine potenziellen biologischen Aktivitäten machen es zu einem faszinierenden Thema für die laufende Forschung. 🌟
Wirkmechanismus
Target of Action
Thiazolo[5,4-b]pyridine compounds have been reported to exhibit strong inhibitory activity against pi3kα , a class of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking .
Mode of Action
It is suggested that the electron-deficient aryl group in similar thiazolo[5,4-b]pyridine compounds results in a more acidic sulfonamide nh proton, which can make a stronger charged interaction with its target .
Biochemical Pathways
Thiazolo[5,4-b]pyridine compounds have been associated with a wide range of pharmacological activities, including antimicrobial, apoptotic, and antitumor activities . These activities suggest that the compound may interact with multiple biochemical pathways.
Pharmacokinetics
Thiazole derivatives, which are structurally similar, are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of the compound.
Result of Action
Thiazolo[5,4-b]pyridine compounds have been associated with a wide range of pharmacological activities, including antimicrobial, apoptotic, and antitumor activities . These activities suggest that the compound may have a significant impact at the molecular and cellular level.
Biochemische Analyse
Biochemical Properties
The compound 4-fluoro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide has been found to show potent inhibitory activity against phosphoinositide 3-kinase (PI3K) in enzymatic assays . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes it an important target for this compound .
Cellular Effects
The compound’s potent PI3K inhibitory activity suggests that it could have significant effects on various types of cells and cellular processes . By inhibiting PI3K, 4-fluoro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 4-fluoro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide involves binding interactions with PI3K, leading to its inhibition . This inhibition can result in changes in gene expression and other downstream effects .
Temporal Effects in Laboratory Settings
Given its potent PI3K inhibitory activity, it is likely that its effects could change over time, potentially influencing the stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
Given its potent PI3K inhibitory activity, it is likely that its effects could vary with different dosages .
Metabolic Pathways
Given its potent PI3K inhibitory activity, it is likely that it could interact with enzymes or cofactors involved in PI3K signaling pathways .
Transport and Distribution
Given its potent PI3K inhibitory activity, it is likely that it could interact with transporters or binding proteins involved in PI3K signaling pathways .
Subcellular Localization
Given its potent PI3K inhibitory activity, it is likely that it could be localized to specific compartments or organelles involved in PI3K signaling pathways .
Eigenschaften
IUPAC Name |
4-fluoro-N-[2-methyl-3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN3O2S2/c1-12-15(18-22-17-6-3-11-21-19(17)26-18)4-2-5-16(12)23-27(24,25)14-9-7-13(20)8-10-14/h2-11,23H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKVQLEQOVGZNBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NS(=O)(=O)C2=CC=C(C=C2)F)C3=NC4=C(S3)N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2461711.png)


![N-[2-(4-phenylpiperazin-1-yl)ethyl]naphthalene-2-sulfonamide](/img/structure/B2461718.png)
![N-[2-[4-(2,3-Dichlorophenyl)sulfonylpiperazin-1-yl]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2461719.png)


![2-(2-Ethoxyethyl)-6-(4-fluorophenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2461725.png)



![Ethyl 1-(2-phenylbenzofuro[3,2-d]pyrimidin-4-yl)piperidine-3-carboxylate hydrochloride](/img/structure/B2461731.png)

